REACTION_CXSMILES
|
[S:1]([C:6]([C:9]([C:12]([O:14][K])=[O:13])([F:11])[F:10])([F:8])[F:7])([O:4][K])(=[O:3])=[O:2].Cl>O>[S:1]([C:6]([F:7])([F:8])[C:9]([F:10])([F:11])[C:12]([OH:14])=[O:13])([OH:4])(=[O:3])=[O:2].[S:1]([C:6]([C:9]([C:12]([OH:14])=[O:13])([F:10])[F:11])([F:7])[F:8])([OH:4])(=[O:3])=[O:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2] |f:4.5.6.7.8.9.10.11.12|
|
Name
|
KO3SCF2CF2COOK
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O[K])C(F)(F)C(F)(F)C(=O)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a 20 cm bed of "Amberlite
|
Type
|
CUSTOM
|
Details
|
" ion-exchange resin in the acid (H+) form, which had been previously prepared
|
Type
|
WASH
|
Details
|
rinsing with distilled water
|
Type
|
WASH
|
Details
|
The column was eluted with distilled water
|
Type
|
CONCENTRATION
|
Details
|
The first 150 ml of eluate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C(C(C(=O)O)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C(F)(F)C(F)(F)C(=O)O.O.O.O.O.O.O.O.O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |